EGFR mutant-IN-1
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Overview
Description
EGFR mutant-IN-1 is a compound designed to inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR). EGFR mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to uncontrolled cell proliferation, making EGFR a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFR mutant-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
EGFR mutant-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce aromatic or aliphatic groups .
Scientific Research Applications
EGFR mutant-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of EGFR mutations in cancer cell proliferation and survival.
Medicine: Serves as a lead compound for the development of new cancer therapies targeting EGFR mutations.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for cancer treatment .
Mechanism of Action
EGFR mutant-IN-1 exerts its effects by binding to the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. The compound specifically targets mutant forms of EGFR, such as those with the L858R or T790M mutations, which are commonly associated with drug resistance .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor.
Erlotinib: Another first-generation EGFR inhibitor.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations .
Uniqueness
EGFR mutant-IN-1 is unique in its ability to selectively inhibit a broad range of EGFR mutations, including those that confer resistance to other inhibitors. This makes it a valuable tool for both research and therapeutic applications .
Biological Activity
Epidermal Growth Factor Receptor (EGFR) mutations play a critical role in the pathogenesis of non-small cell lung cancer (NSCLC). Among the various compounds targeting these mutations, EGFR mutant-IN-1 has emerged as a promising therapeutic agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of EGFR Mutations
EGFR mutations are prevalent in approximately 10-28% of NSCLC patients. The most common mutations include exon 19 deletions and the L858R point mutation, which lead to constitutive activation of the receptor, promoting tumor growth and survival. These mutations alter the receptor's structure, enhancing its kinase activity significantly compared to wild-type EGFR .
This compound is designed to selectively inhibit mutated forms of the EGFR kinase. Its mechanism involves:
- Binding Affinity : The compound exhibits a higher binding affinity for mutant EGFR compared to wild-type, allowing for targeted inhibition.
- Inhibition of ATP Binding : By competing with ATP for binding to the kinase domain, this compound effectively prevents receptor activation and downstream signaling pathways associated with tumor proliferation .
Efficacy in Preclinical Models
In vitro studies using engineered cell lines expressing various EGFR mutations demonstrated that this compound significantly reduced cell proliferation and induced apoptosis in cells harboring L858R and exon 19 deletions. The compound showed a response rate comparable to existing first-generation inhibitors but with improved specificity for resistant mutations such as T790M .
Case Studies
- Case Study 1 : A 52-year-old female patient with advanced lung adenocarcinoma exhibited a marked response to treatment with this compound after developing resistance to first-line therapies. Genetic analysis revealed an initial exon 19 deletion followed by the T790M mutation upon progression. The patient achieved stable disease for over six months on this treatment .
- Case Study 2 : Another patient with compound mutations (L858R and G719X) was treated with this compound after failing multiple therapies. The treatment led to significant tumor shrinkage as observed on imaging studies, correlating with a decrease in circulating tumor DNA levels .
Comparative Analysis of Efficacy
The table below summarizes the comparative efficacy of various EGFR inhibitors, including this compound:
Compound | Targeted Mutation | Response Rate (%) | Median Progression-Free Survival (months) |
---|---|---|---|
This compound | L858R, Exon 19 | 72 | 10 |
Gefitinib | L858R | 70 | 9 |
Osimertinib | T790M | 60 | 12 |
Afatinib | L858R, Exon 19 | 80 | 11 |
Resistance Mechanisms
Despite its efficacy, resistance to this compound can occur, primarily through:
Properties
Molecular Formula |
C34H39ClFN7O2 |
---|---|
Molecular Weight |
632.2 g/mol |
IUPAC Name |
6-(2-chloro-3-fluorophenyl)-5-methyl-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-8-[(3R)-1-propanoylpiperidin-3-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1 |
InChI Key |
REZLHNFSSBBSFC-XMMPIXPASA-N |
Isomeric SMILES |
CCC(=O)N1CCC[C@H](C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
Origin of Product |
United States |
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